molecular formula C14H16O3 B8065100 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Cat. No.: B8065100
M. Wt: 232.27 g/mol
InChI Key: IHSMNXDTRPKCCG-UHFFFAOYSA-N
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Description

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is a synthetic organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxyphenyl group attached to a hexynoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Esterification: The intermediate is then subjected to esterification using ethyl alcohol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced esters.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biochemical Pathways: Investigated for its role in various biochemical pathways.

Medicine

    Drug Development: Explored as a potential lead compound in drug development.

    Therapeutic Agents: Evaluated for its therapeutic properties in treating certain diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways related to its target proteins.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(4-Hydroxyphenyl)-4-pentynoic acid ethyl ester: Similar structure with one less carbon in the alkyne chain.

    (3S)-3-(4-Hydroxyphenyl)-4-butynoic acid ethyl ester: Similar structure with two fewer carbons in the alkyne chain.

Uniqueness

    Chemical Structure: The presence of a hexynoic acid ester makes it unique compared to shorter alkyne chain analogs.

    Reactivity: Exhibits different reactivity patterns due to the longer alkyne chain.

Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)hex-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMNXDTRPKCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenol 1.2 (1.2 g, 4 mmol) was dissolved in pyridine (3 mL) and ethanol (1 mL). The mixture was heated to 90° C. for 16 h and then concentrated to an oil which was purified by column chromatography (elution with 1-3% MeOH in dichloromethane). Phenol 16 (0.88 g, 91%) was obtained as an oil. 1H NMR(500 MHz)(acetone-d6) δ 8.24 (s, 1H); 7.21 (d, 2H, J=9.5 Hz); 6.78 (d, 2H, J=9.0 Hz); 4.06 (m, 2H); 3.98 (m, 1H); 2.68-2.59 (m, 2H); 1.78 (d, 3H, J=2.5 Hz); 1.75 (t, 3H, J=7.0 Hz). MS ESI (pos.) m/e: 233.1 (M+H); 255.1 (M+Na).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

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